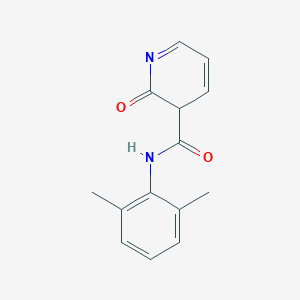
Isonixine; Nixyn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonixin is a pharmaceutical compound primarily used for the treatment of inflammation and pain associated with musculoskeletal and joint disorders . It falls under the category of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its effectiveness in alleviating moderate to severe pain and reducing inflammation .
Vorbereitungsmethoden
The synthesis of Isonixin involves specific chemical reactions and conditions. One common method includes the activation of isoniazid with diethoxymethyl acetate, followed by condensation with appropriate anilines . Another method involves the activation of substituted anilines by diethoxymethyl acetate and subsequent condensation with isoniazid . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Isonixin undergoes various chemical reactions, including:
Oxidation: Isonixin can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Isonixin, leading to the formation of new compounds.
Common reagents used in these reactions include diethoxymethyl acetate, anilines, and various catalysts. The major products formed from these reactions are derivatives of Isonixin with modified chemical properties .
Wissenschaftliche Forschungsanwendungen
Isonixin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
Isonixin operates primarily by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. By blocking COX activity, Isonixin reduces the production of prostaglandins, thereby alleviating pain and decreasing inflammation . Additionally, Isonixin modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further mitigating the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Isonixin is compared with other NSAIDs, such as ibuprofen and naproxen. One of the distinguishing features of Isonixin is its higher selectivity for COX-2 compared to COX-1 . This selectivity reduces gastrointestinal side effects commonly associated with non-selective NSAIDs. Similar compounds include:
Ibuprofen: A widely used NSAID with non-selective inhibition of COX-1 and COX-2.
Naproxen: Another NSAID with similar uses but different pharmacokinetic properties.
Celecoxib: A selective COX-2 inhibitor, similar to Isonixin, but with different chemical structure and properties.
Isonixin’s unique dual-action mechanism and higher COX-2 selectivity make it a promising candidate for treating chronic pain and inflammation with fewer side effects .
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-oxo-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-14(18)11-7-4-8-15-13(11)17/h3-8,11H,1-2H3,(H,16,18) |
InChI-Schlüssel |
SJPMUIUVIBYFIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C=CC=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



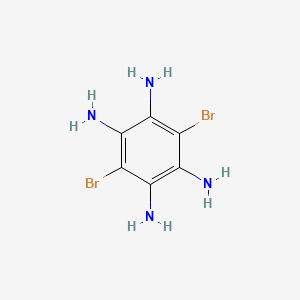
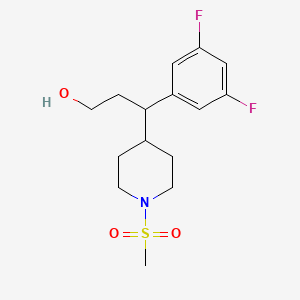
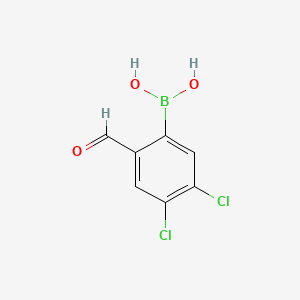
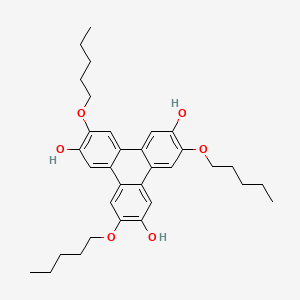
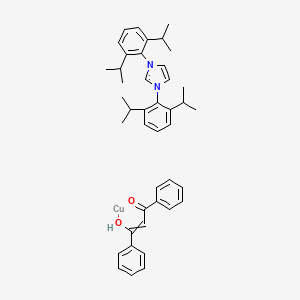
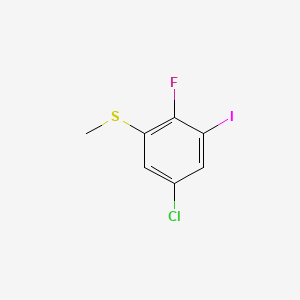
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
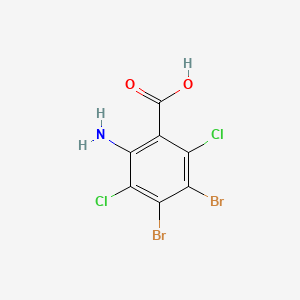
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)

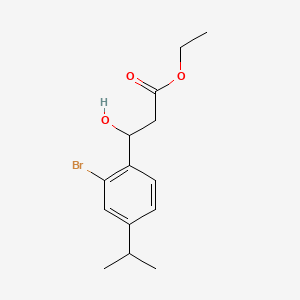
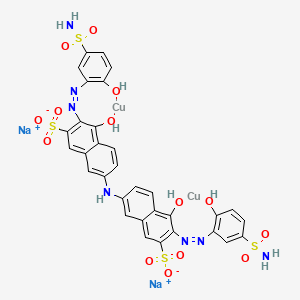
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
